N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine
Description
N-[3-(6-Bromo-1H-indol-1-yl)propanoyl]glycine is a synthetic glycine derivative featuring a 6-bromoindole moiety linked via a three-carbon propanoyl chain. Its structure comprises:
- Indole core: A bicyclic aromatic system with a bromine atom at position 6, enhancing electron-withdrawing properties.
- Propanoyl linker: A three-carbon chain (CH₂CH₂CO) connecting the indole to glycine.
The molecular formula is C₁₃H₁₃BrN₂O₃, differing from shorter-chain analogs like N-[(6-bromo-1H-indol-1-yl)acetyl]glycine (LB6, C₁₂H₁₁BrN₂O₃) by an additional methylene group in the linker .
Properties
Molecular Formula |
C13H13BrN2O3 |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
2-[3-(6-bromoindol-1-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C13H13BrN2O3/c14-10-2-1-9-3-5-16(11(9)7-10)6-4-12(17)15-8-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19) |
InChI Key |
AANHUMOALWXRON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Alkylation of 6-Bromoindole
The alkylation of 6-bromoindole forms the foundation of the synthesis. In this step, the indole nitrogen is functionalized with a propanoyl group using 3-bromopropanoic acid derivatives. A typical procedure involves reacting 6-bromoindole with methyl 3-bromopropanoate in the presence of a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, yielding methyl 3-(6-bromo-1H-indol-1-yl)propanoate.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent Ratio | 1:1.2 (indole:bromoester) |
| Solvent | THF |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–16 hours |
| Yield* | 70–85% (estimated) |
Hydrolysis to Propanoyl Acid
The ester intermediate is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH). This step is conducted in a mixed solvent system (e.g., THF:water, 4:1) under reflux. The product, 3-(6-bromo-1H-indol-1-yl)propanoic acid, is isolated via acidification and extraction.
Optimization Insights
Peptide Coupling with Glycine
The carboxylic acid is activated and coupled with glycine methyl ester to form the amide bond. Ethylcarbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) is the preferred coupling system, as it minimizes racemization and enhances yield. The reaction is conducted in dichloromethane (DCM) or dimethylformamide (DMF) at 0°C to room temperature.
Coupling Agent Comparison
†Dicyclohexylurea (DCU) complicates purification.
Final Deprotection
The methyl ester protecting group on glycine is removed via hydrolysis under acidic (HCl) or basic (LiOH) conditions. Acidic conditions (e.g., 6M HCl, reflux) are favored for their simplicity and high conversion rates. The final product is purified via recrystallization or column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts coupling efficiency. Polar aprotic solvents like DMF enhance reagent solubility but may require lower temperatures to prevent side reactions. A balance between 0°C and room temperature is optimal for amide bond formation.
Purification Strategies
Intermediate and final compounds are purified using silica gel chromatography with ethyl acetate/hexane or methanol/dichloromethane gradients. Analytical techniques such as NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity.
Comparative Analysis with Related Compounds
This compound shares synthetic similarities with other indole-peptide hybrids. For example, methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate follows an analogous pathway but includes an additional glycine unit. The table below highlights key distinctions:
| Compound | Key Structural Difference | Coupling Complexity |
|---|---|---|
| N-[3-(6-Bromoindol-1-yl)propanoyl]glycine | Single glycine unit | Moderate |
| Glycylglycinate derivative | Dipeptide chain | High |
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other amino acids or peptides to form larger biomolecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine or sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Substituted indole derivatives with various functional groups.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Scientific Research Applications
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The brominated indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Substituent Variations on the Indole Core
Compounds with modified indole substituents demonstrate how electronic and steric effects influence properties:
Key Findings :
- Electron-withdrawing vs. In contrast, benzyloxy (5-position) may improve solubility or alter π-π stacking .
- Substituent position : 6-Bromo avoids steric clashes compared to 5-substituted analogs, possibly improving target accessibility.
Linker Length and Flexibility
The propanoyl linker in the target compound introduces greater conformational flexibility than acetyl-linked analogs:
Key Findings :
- Solubility: The propanoyl linker’s additional methylene group may improve aqueous solubility compared to acetyl.
- Binding interactions : Longer linkers allow for better accommodation in hydrophobic pockets or enzyme active sites.
Amino Acid Modifications and Protective Groups
While the target compound uses glycine, related derivatives employ protective groups for synthetic stability:
Key Findings :
- Non-indole analogs: Compounds with benzamide or phenylpropanoyl backbones () illustrate broader structural diversity but lack the indole’s π-orbital interactions .
Biological Activity
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction profiles, and relevant case studies.
Structural Characteristics
The compound features a brominated indole moiety linked to a glycine unit via a propanoyl group. The presence of the bromine atom at the 6-position of the indole ring is particularly significant as it enhances the compound's chemical properties and biological activities. Indole derivatives are well-known for their interactions with various biological targets, including enzymes and receptors, making them valuable in drug development.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Bromination of Indole : The indole ring is brominated at the 6-position.
- Formation of Propanoyl Linkage : The brominated indole is then reacted with propanoyl chloride to form the propanoyl linkage.
- Coupling with Glycine : Finally, glycine is coupled to the propanoyl-indole derivative.
These synthetic routes can be optimized for yield and purity, potentially using continuous flow reactors for large-scale production.
Biological Activity
This compound exhibits significant biological activity attributed to its structural features. Key findings regarding its biological interactions include:
- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with various enzymes, potentially inhibiting their activity. For instance, related compounds have shown promise as inhibitors of bacterial cystathionine gamma-lyase (bCSE), enhancing bacterial sensitivity to antibiotics .
- Antitumor Activity : Indole derivatives are recognized for their antitumor properties. Research indicates that compounds similar to this compound have exhibited antiproliferative effects against various cancer cell lines, including leukemia and lymphoma .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of related indole derivatives:
- Antibacterial Properties : Compounds derived from 6-bromoindole have been shown to inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .
- Anticancer Activity : In vitro studies have demonstrated that certain indole-based compounds exhibit significant cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling 6-bromoindole with a propanoyl-glycine derivative via a nucleophilic acyl substitution reaction. Key steps include:
- Indole activation : Bromine at the 6-position enhances electrophilic substitution reactivity .
- Coupling : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) to form the amide bond between the indole and propanoyl-glycine moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>98% as validated by HPLC, similar to protocols in ).
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : - and -NMR confirm the propanoyl linkage (δ ~2.5–3.5 ppm for CH-CO-NH) and bromoindole aromatic protons (δ ~7.0–8.0 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing intermolecular interactions (e.g., hydrogen bonds between glycine’s carboxyl group and solvent molecules) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z ~353.0 for CHBrNO) .
Advanced Research Questions
Q. What strategies resolve discrepancies in crystallographic data for this compound?
- Methodological Answer :
- Twinned data analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, common in flexible glycine derivatives .
- Disorder modeling : For overlapping electron densities (e.g., propanoyl chain conformers), apply PART/SUMP constraints to partition occupancies .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or R outliers .
Q. How can researchers optimize the compound’s yield in multi-step syntheses?
- Methodological Answer :
- Reaction monitoring : Use in situ FTIR or LC-MS to track intermediate formation (e.g., indole activation completeness) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while lower temperatures (−20°C) reduce side reactions .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
Q. What are the key challenges in studying the compound’s biological activity, and how can they be addressed?
- Methodological Answer :
- Solubility : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays; consider PEGylation for in vivo studies .
- Target identification : Employ SPR (surface plasmon resonance) or thermal shift assays to screen protein targets (e.g., kinases or GPCRs) .
- Metabolic stability : LC-MS/MS tracks degradation products in liver microsome assays, guiding structural modifications (e.g., fluorination) .
Q. How do computational models predict the compound’s reactivity, and how do they align with experimental data?
- Methodological Answer :
- DFT calculations : Gaussian or ORCA software models electrophilic aromatic substitution at the indole’s 6-position, validating bromine’s directing effects .
- MD simulations : GROMACS predicts solvation dynamics and glycine’s conformational flexibility, aiding crystallization condition design .
- Validation : Compare computed NMR shifts (via ACD/Labs) with experimental data to refine force fields .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and computational data regarding the compound’s conformation?
- Methodological Answer :
- ROESY experiments : Identify through-space correlations (e.g., between propanoyl CH and indole protons) to confirm dominant conformers .
- Temperature-dependent NMR : Vary sample temperature (25–60°C) to assess dynamic equilibria between rotamers .
- Benchmarking : Compare DFT-optimized geometries with X-ray structures to recalibrate computational parameters (e.g., solvent models) .
Stability and Storage
Q. What are the optimal storage conditions to maintain the compound’s stability?
- Methodological Answer :
- Temperature : Store at −20°C in amber vials to prevent photodegradation of the bromoindole moiety .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
- Long-term stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .
Biological Mechanism Hypotheses
Q. What molecular targets are plausible for this compound, and how can they be validated?
- Methodological Answer :
- Virtual screening : Dock the compound into Protein Data Bank (PDB) structures (e.g., serotonin receptors due to indole similarity) using AutoDock Vina .
- CRISPR-Cas9 knockout : Validate target engagement by observing attenuated effects in gene-edited cell lines .
- Biochemical assays : Measure IC values in enzyme inhibition assays (e.g., kinases) using fluorescence-based substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
